

# A Technical Guide to ON 108600: Discovery and Biological Characterization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ON 108600** is a novel multi-kinase inhibitor demonstrating significant potential in oncology, particularly for aggressive and chemotherapy-resistant cancers. This technical guide provides a comprehensive overview of the discovery and biological characterization of **ON 108600**, with a focus on its mechanism of action, anti-proliferative and pro-apoptotic effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

## Discovery of ON 108600

**ON 108600** was identified through a functional screen of approximately 4,000 compounds aimed at discovering novel therapeutics that could suppress the breast cancer stem cell (BCSC)-like population.[1] This approach sought to identify compounds capable of targeting the chemotherapy-resistant subpopulation of cells responsible for tumor initiation, progression, and metastasis.[1]

#### **Mechanism of Action**

**ON 108600** is a potent small molecule inhibitor of several protein kinases, primarily targeting Casein Kinase 2 (CK2), TRAF2 and NCK-interacting protein kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3]



The inhibitory effects of **ON 108600** on these kinases lead to the disruption of multiple oncogenic signaling pathways involved in cell cycle progression, apoptosis, and cellular metabolism.[1][2] A key mechanism involves the inhibition of CK2, which in turn reduces the phosphorylation of PTEN and Akt at serine 129, leading to decreased activity of the Akt signaling pathway.[2] Furthermore, **ON 108600** has been shown to inhibit the phosphorylation of DYRK1A and TNIK substrates, such as Cyclin D1 (Thr286) and AXIN2, respectively.[4]

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: ON 108600 Signaling Pathway.



## **Biological Characterization**In Vitro Anti-proliferative and Cytotoxic Activity

**ON 108600** exhibits broad-spectrum anti-proliferative and cytotoxic activity across a range of cancer cell lines, with notable efficacy in triple-negative breast cancer (TNBC) cells.[1][2] It demonstrates significantly less toxicity towards normal, non-cancerous cells.[2]

Table 1: IC50 Values of ON 108600 for Target Kinases

| Kinase                                                     | IC50 (μM) |  |
|------------------------------------------------------------|-----------|--|
| DYRK1A                                                     | 0.016     |  |
| DYRK1B                                                     | 0.007     |  |
| DYRK2                                                      | 0.028     |  |
| CK2α1                                                      | 0.05      |  |
| CK2α2                                                      | 0.005     |  |
| TNIK                                                       | 0.005     |  |
| Data sourced from MedchemExpress and Sato et al., 2021.[3] |           |  |

Table 2: IC50 Values of ON 108600 in Various Breast Cancer Cell Lines



| Cell Line                                          | Subtype         | IC50 (μM) |
|----------------------------------------------------|-----------------|-----------|
| MDA-MB-231                                         | Triple Negative | ~0.1      |
| Hs578T                                             | Triple Negative | ~0.1      |
| MDA-MB-468                                         | Triple Negative | ~0.1      |
| BT-549                                             | Triple Negative | ~0.1      |
| MCF7                                               | ER+, PR+, HER2- | ~0.5      |
| T47D                                               | ER+, PR+, HER2- | ~0.5      |
| SK-BR-3                                            | HER2+           | ~0.5      |
| Approximate values interpreted from graphical data |                 |           |

## **Induction of Cell Cycle Arrest and Apoptosis**

Treatment with **ON 108600** leads to a potent, dose- and time-dependent G2/M phase cell cycle arrest in cancer cells.[1][2] This is associated with the dephosphorylation of p21Cip1/Waf1 at Threonine 145.[2] Furthermore, **ON 108600** effectively induces apoptosis by activating the Caspase 3/7 signaling cascade.[2]

### In Vivo Efficacy

in Sato et al., 2021.

In preclinical xenograft models using TNBC cells, **ON 108600** treatment resulted in a significant reduction in tumor growth.[1] Notably, **ON 108600** demonstrated the ability to overcome chemotherapy resistance. When used in combination with standard chemotherapy agents like paclitaxel, it synergistically suppressed tumor growth and even eliminated established metastases in mouse models.[1]

## Experimental Protocols Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ON 108600** in cancer cell lines.



#### Methodology:

- Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of ON 108600 (e.g., ranging from 0.01 to 10 μM) or DMSO as a vehicle control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the results to the DMSO-treated control wells and calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

#### **Cell Cycle Analysis**

Objective: To assess the effect of **ON 108600** on cell cycle distribution.

#### Methodology:

- Cell Treatment: Seed cells in 6-well plates and treat with ON 108600 at various concentrations or DMSO for the desired time period (e.g., 24 or 48 hours).
- Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or until analysis.
- Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.



 Data Analysis: Use cell cycle analysis software (e.g., ModFit LT or FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: General Experimental Workflow.

### **Apoptosis Assay**

Objective: To quantify the induction of apoptosis by **ON 108600**.

#### Methodology:

- Cell Treatment: Treat cells with **ON 108600** as described for the cell cycle analysis.
- Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.



- Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells by flow cytometry.
- Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

#### **Xenograft Mouse Model**

Objective: To evaluate the in vivo anti-tumor efficacy of ON 108600.

#### Methodology:

- Cell Implantation: Subcutaneously inject a suspension of human TNBC cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or NSG mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ON 108600 alone, chemotherapy alone, ON 108600 in combination with chemotherapy). Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (Volume = (width² x length)/2).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
- Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effects.

### **Logical Relationship of ON 108600's Effects**





Click to download full resolution via product page

Caption: Logical Flow of **ON 108600**'s Effects.

#### **Conclusion and Future Directions**

**ON 108600** is a promising multi-kinase inhibitor with a well-defined mechanism of action that translates to potent anti-tumor activity in preclinical models of aggressive cancers, such as TNBC. Its ability to induce cell cycle arrest and apoptosis, and to overcome chemotherapy resistance, highlights its potential as a valuable therapeutic agent. Further clinical investigation is warranted to evaluate the safety and efficacy of **ON 108600** in cancer patients. The detailed information provided in this guide serves as a foundational resource for researchers and clinicians interested in advancing the development of this novel anti-cancer compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. communities.springernature.com [communities.springernature.com]
- 2. Simultaneous CK2/TNIK/DYRK1 inhibition by 108600 suppresses triple negative breast cancer stem cells and chemotherapy-resistant disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to ON 108600: Discovery and Biological Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10833152#on-108600-discovery-and-biological-characterization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com